N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazoloquinazoline core, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been suggested to bind to pcaf (p300/cbp-associated factor), a potential therapeutic target for the treatment of cancer .
Mode of Action
Based on the structure-activity relationship of biologically important 1,2,4-triazoloquinazolines, it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds suggest that they may have suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Action Environment
Similar compounds have been synthesized and studied under various conditions, suggesting that their activity and stability may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system.
Bromination and Methylation:
Acetamide Formation: The final step involves the acylation of the triazoloquinazoline derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the triazoloquinazoline core or the phenyl ring, potentially altering the compound’s biological activity.
Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate various biological pathways and molecular targets, providing insights into cellular processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide stands out due to its unique triazoloquinazoline core, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in diverse research fields.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQUILQYZWJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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